N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine
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Overview
Description
“N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine” is a molecule that has been used as a multifunctional component of exciplex emitters .
Synthesis Analysis
The molecule was synthesized by connecting tercarbazole (3Cz) and triphenyltriazine (TRz) units with a diphenyl ether group .Molecular Structure Analysis
The molecule has a donor-spacer-acceptor structure. The intermolecular charge-transfer transition is dominant for this molecule because of the space-enough and conjugation-forbidden linkage of the diphenyl ether group .Chemical Reactions Analysis
The molecule was used to construct six exciplex emitters with three common electron acceptors and three common electron donors .Physical And Chemical Properties Analysis
The molecule increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .Scientific Research Applications
Electrophosphorescent Devices
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is utilized in the development of electrophosphorescent devices. Studies have shown its application in creating yellow phosphorescent organic light-emitting diodes (OLEDs) with high thermal and morphological stability. These OLEDs demonstrate maximum current and power efficiency with low efficiency roll-off, making them useful in practical display and lighting applications (Zhang et al., 2015).
Organic Light Emitting Diodes (OLEDs)
This compound has been extensively studied for its use in OLEDs. It acts as a hole-transporting material in yellow phosphorescent OLEDs, contributing to high current and external quantum efficiencies. Its structural modifications enhance OLED performance in terms of efficiency and emission (Braveenth et al., 2021).
Bipolar Host Materials
Researchers have synthesized bipolar host materials using this compound, which display high morphological stability and are used in fabricating yellow phosphorescent OLEDs. These materials showcase bipolar charge transporting properties, contributing to high current efficiency and luminance in OLED applications (Zhang et al., 2015).
Antibacterial Activity
In silico studies have revealed the antibacterial activities of Schiff base derivatives of this compound. These studies indicate its potential in antibacterial applications, particularly against bacteria like Staphylococcus aureus and Escherichia coli (A. P, 2019).
Polyimides Synthesis
The compound has been used in the synthesis of organosoluble aromatic polyimides, demonstrating high thermal stability and good solubility in various solvents. This makes it valuable in the creation of materials with high performance and specific mechanical properties (Liu et al., 2005).
Future Directions
properties
IUPAC Name |
4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZFUBWFAOMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H48N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453692 |
Source
|
Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine | |
CAS RN |
124729-98-2 |
Source
|
Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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